N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
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Overview
Description
“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a propanamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.
Attachment of the pyridine ring: Using cross-coupling reactions like Suzuki or Heck coupling to attach the pyridine ring to the pyrazole.
Formation of the propanamide group: Introducing the propanamide group through amide bond formation, possibly using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry, automated synthesis, and stringent purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act on cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(p-tolyl)propanamide: A similar compound with a para-tolyl group instead of an ortho-tolyl group.
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(m-tolyl)propanamide: A similar compound with a meta-tolyl group.
Uniqueness
The specific arrangement of the ortho-tolyl group in “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” might confer unique steric and electronic properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-12-16-7-9-19(21-11-16)18-13-23-24(2)14-18/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJAOOFKVBUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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